1-([2,3'-Bipyridin]-5-ylmethyl)-3-(2,6-difluorophenyl)urea
Description
1-([2,3’-Bipyridin]-5-ylmethyl)-3-(2,6-difluorophenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(6-pyridin-3-ylpyridin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N4O/c19-14-4-1-5-15(20)17(14)24-18(25)23-10-12-6-7-16(22-9-12)13-3-2-8-21-11-13/h1-9,11H,10H2,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPJOZILYWVKCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,3’-Bipyridin]-5-ylmethyl)-3-(2,6-difluorophenyl)urea typically involves the following steps:
Formation of the Bipyridine Moiety: The bipyridine moiety can be synthesized through a coupling reaction between two pyridine rings. This is often achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a difluorobenzene derivative with a suitable nucleophile.
Urea Formation: The final step involves the formation of the urea linkage. This is typically achieved by reacting an isocyanate derivative with an amine group present on the bipyridine moiety.
Industrial Production Methods
Industrial production of 1-([2,3’-Bipyridin]-5-ylmethyl)-3-(2,6-difluorophenyl)urea may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-([2,3’-Bipyridin]-5-ylmethyl)-3-(2,6-difluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine and difluorophenyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the bipyridine moiety, while reduction may produce reduced forms of the difluorophenyl group.
Scientific Research Applications
1-([2,3’-Bipyridin]-5-ylmethyl)-3-(2,6-difluorophenyl)urea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-([2,3’-Bipyridin]-5-ylmethyl)-3-(2,6-difluorophenyl)urea involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The difluorophenyl group may interact with biological targets, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Diisopropylphenyl)urea: A compound with a similar urea linkage but different substituents.
(2,4-Difluorophenyl)urea: A compound with a difluorophenyl group but lacking the bipyridine moiety.
Uniqueness
1-([2,3’-Bipyridin]-5-ylmethyl)-3-(2,6-difluorophenyl)urea is unique due to the presence of both the bipyridine and difluorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
1-([2,3'-Bipyridin]-5-ylmethyl)-3-(2,6-difluorophenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potential based on a review of diverse research findings.
Chemical Structure and Properties
The compound features a bipyridine moiety and a difluorophenyl group, contributing to its unique properties. The molecular formula is , with a molecular weight of approximately 325.32 g/mol. The presence of fluorine atoms enhances lipophilicity and potentially alters biological interactions.
This compound has been studied for its inhibitory effects on various biological targets:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis. Inhibition leads to reduced cell proliferation, particularly in cancer cells .
- Kinase Inhibition : The compound shows promise as an inhibitor for several kinases involved in cancer progression, such as tyrosine-protein kinase Abl and MAP kinases .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µM |
| S. agalactiae | 75 µM |
| S. aureus | 100 µM |
These results suggest that the compound could be effective in treating infections caused by these pathogens .
Anticancer Activity
The compound's ability to inhibit DHFR suggests potential applications in oncology. Studies have demonstrated that derivatives with similar structures can induce apoptosis in cancer cells by disrupting nucleic acid synthesis pathways .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant growth inhibition at concentrations ranging from 10 µM to 100 µM.
- Animal Models : In vivo studies using murine models showed that administration of the compound led to reduced tumor size in xenograft models of breast cancer, supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
